

Application Note and Protocols: Forced Degradation Studies of Fesoterodine Fumarate

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For Researchers, Scientists, and Drug Development Professionals

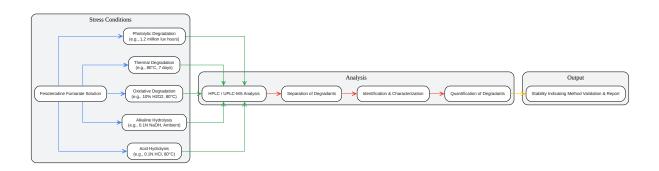
Introduction

Fesoterodine Fumarate is an antimuscarinic agent used for the treatment of overactive bladder.[1][2] To ensure the stability and safety of the drug substance and its formulations, regulatory agencies require forced degradation studies. These studies, also known as stress testing, are essential to identify potential degradation products, establish degradation pathways, and develop stability-indicating analytical methods.[3] This document provides detailed protocols for conducting forced degradation studies on Fesoterodine Fumarate under various stress conditions, including acidic, alkaline, oxidative, thermal, and photolytic stress. The methodologies are based on established and validated HPLC and UPLC-MS techniques. [1][4]

Experimental Workflow

The overall workflow for conducting forced degradation studies of **Fesoterodine Fumarate** involves subjecting the drug substance to various stress conditions, followed by analysis to separate and identify the drug and its degradation products.





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Figure 1: General workflow for forced degradation studies.

Materials and Methods Materials and Reagents

- Fesoterodine Fumarate reference standard
- HPLC grade Methanol[1]
- HPLC grade Acetonitrile[5]
- Ammonium dihydrogen orthophosphate[1]
- Orthophosphoric acid[1]



- Triethylamine[1]
- Hydrochloric acid (HCl)[5]
- Sodium hydroxide (NaOH)[5]
- Hydrogen peroxide (H2O2, 30%)[5]
- · Purified water

Instrumentation

- High-Performance Liquid Chromatography (HPLC) system with a photodiode array (PDA) detector.
- Ultra-Performance Liquid Chromatography (UPLC) system coupled with a mass spectrometer (MS).
- pH meter
- Analytical balance
- Hot air oven
- Photostability chamber

Chromatographic Conditions

A validated stability-indicating HPLC method is crucial for separating **Fesoterodine Fumarate** from its degradation products. Below are examples of chromatographic conditions reported in the literature.

Method 1: HPLC-PDA[1]



Parameter	Condition
Column	Inertsil ODS-3V (150mm × 4.6mm, 5μm)
Mobile Phase	Buffer:Methanol (42:58, v/v)
Buffer: 1.15g Ammonium dihydrogen orthophosphate and 2.0mL Triethylamine in 1000mL water, pH adjusted to 3.0 with Orthophosphoric acid.	
Flow Rate	1.0 mL/min
Column Temperature	30°C
Detection Wavelength	210 nm

Method 2: UPLC-MS[4]

Parameter	Condition
Column	Monolithic C18 (100 mm × 4.6mm)
Mobile Phase	Acetonitrile:Methanol:0.03 M Ammonium acetate (pH 3.8) (30:15:55, v/v/v)
Flow Rate	2.4 mL/min
Column Temperature	45°C
Detection Wavelength	208 nm

Preparation of Solutions

- Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of
 Fesoterodine Fumarate reference standard in a suitable solvent (e.g., methanol or mobile
 phase) to obtain a known concentration.
- Sample Stock Solution: Prepare a stock solution of **Fesoterodine Fumarate** for stress studies in a similar manner to the standard stock solution.



Forced Degradation Protocols

The following protocols are based on conditions reported in the literature.[1][5][6] The extent of degradation should ideally be between 5-20% for optimal identification of degradation products.

Acid Hydrolysis

- To a suitable volume of the Fesoterodine Fumarate sample stock solution, add an equal volume of 0.1N HCl.
- Heat the solution at 80°C for 30 minutes.[1][6]
- Cool the solution to room temperature.
- Neutralize the solution with an appropriate volume of 0.1N NaOH.
- Dilute the solution to a suitable concentration with the mobile phase before injection into the chromatographic system.

Alkaline Hydrolysis

- To a suitable volume of the Fesoterodine Fumarate sample stock solution, add an equal volume of 0.1N NaOH.
- Keep the solution at ambient temperature for 5 minutes.[1][6]
- Neutralize the solution with an appropriate volume of 0.1N HCl.
- Dilute the solution to a suitable concentration with the mobile phase before injection.

Oxidative Degradation

- To a suitable volume of the Fesoterodine Fumarate sample stock solution, add an equal volume of 10% hydrogen peroxide (H2O2).
- Heat the solution at 80°C for 30 minutes.[1]
- Cool the solution to room temperature.



• Dilute the solution to a suitable concentration with the mobile phase before injection.

Thermal Degradation

- Keep the **Fesoterodine Fumarate** drug substance in a hot air oven at 80°C for 7 days.[1][6]
- After the specified time, allow the sample to cool to room temperature.
- Prepare a solution of the heat-stressed sample in the mobile phase at a suitable concentration for analysis.

Photolytic Degradation

- Expose the **Fesoterodine Fumarate** drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.[1][3][6]
- A control sample should be protected from light by wrapping in aluminum foil.
- After exposure, prepare solutions of both the exposed and control samples in the mobile phase at a suitable concentration for analysis.

Results and Discussion

The analysis of the stressed samples will reveal the stability of **Fesoterodine Fumarate** under different conditions. The chromatograms should be evaluated for the appearance of new peaks corresponding to degradation products and a decrease in the peak area of the parent drug.

Summary of Degradation

The following table summarizes the typical degradation behavior of **Fesoterodine Fumarate** under various stress conditions as reported in the literature. Significant degradation is generally observed under acidic, alkaline, and oxidative conditions.[1][6]



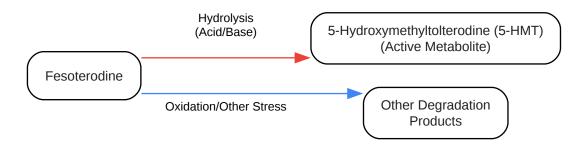
Stress Condition	Reagent/Co ndition	Duration	Temperatur e	% Degradatio n (Approxima te)	Major Degradants
Acid Hydrolysis	0.1N HCI	30 minutes	80°C	10-20%	5- Hydroxymeth yltolterodine (5-HMT) and other impurities[2] [7]
Alkaline Hydrolysis	0.1N NaOH	5 minutes	Ambient	15-30%	5-HMT and other impurities[2]
Oxidative Degradation	10% H2O2	30 minutes	80°C	5-15%	Various oxidative degradants
Thermal Degradation	Solid State	7 days	80°C	< 5%	Minimal degradation
Photolytic Degradation	1.2 million lux hours	-	-	< 5%	Minimal degradation

Note: The percentage of degradation can vary depending on the exact experimental conditions.

Degradation Pathway Visualization

While detailed degradation pathways require extensive structural elucidation, a simplified representation of the primary hydrolytic degradation of Fesoterodine to its active metabolite, 5-Hydroxymethyltolterodine (5-HMT), is shown below. This hydrolysis occurs under both acidic and basic conditions.





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Figure 2: Simplified degradation of Fesoterodine.

Conclusion

The forced degradation studies outlined in this document provide a framework for assessing the stability of **Fesoterodine Fumarate**. By subjecting the drug to various stress conditions and utilizing a validated stability-indicating analytical method, potential degradation products can be identified and quantified. This information is critical for ensuring the quality, safety, and efficacy of **Fesoterodine Fumarate** drug products throughout their shelf life. The results from these studies are also fundamental for the validation of analytical methods as per ICH guidelines.[1]

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